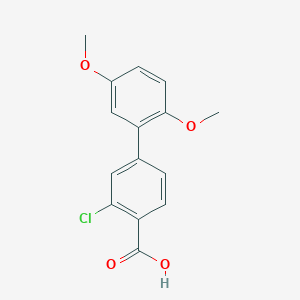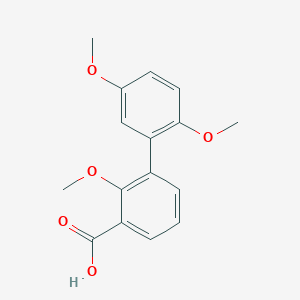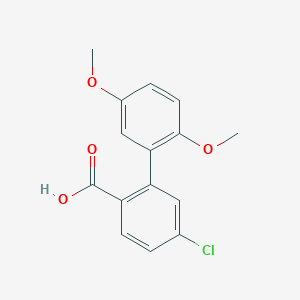
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95% (2C4DMPBA) is an organic compound that is widely used in scientific research and laboratory experiments. It is a chiral compound, meaning it has two stereoisomers, and is commonly found in its enantiomeric form. 2C4DMPBA is used as a reagent in organic synthesis and can be used as a catalyst or inhibitor in a variety of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in biochemical and physiological processes, and as an inhibitor in a variety of laboratory experiments. It has also been used in the synthesis of pharmaceuticals, in the development of new materials, and in the study of enzyme-catalyzed reactions.
Wirkmechanismus
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95% acts as a catalyst in biochemical and physiological processes by facilitating the formation of reactive intermediates. It can also act as an inhibitor, preventing the formation of reactive intermediates. In either case, the compound acts as a bridge between reactants and products, allowing for the formation of desired products.
Biochemical and Physiological Effects
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95% has a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes, such as those involved in the metabolism of drugs and hormones. It has also been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties. In addition, it has been shown to have neuroprotective effects and has been used as a treatment for neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95% in laboratory experiments is its ability to act as a catalyst or inhibitor in a variety of biochemical and physiological processes. This allows for greater control over the desired outcomes of the experiments. However, one of the main limitations is that the compound can be toxic if not used correctly. Therefore, it is important to use the compound in a safe and controlled manner.
Zukünftige Richtungen
There are a number of potential future directions for 2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95%. It could be used as a therapeutic agent for a variety of diseases, such as cancer, neurodegenerative diseases, and inflammatory diseases. It could also be used as a reagent in organic synthesis, as a catalyst in biochemical and physiological processes, and as an inhibitor in laboratory experiments. In addition, further research could be conducted to explore the potential applications of 2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95% in the development of new materials and in the study of enzyme-catalyzed reactions.
Synthesemethoden
2-Chloro-4-(2,5-dimethoxyphenyl)benzoic acid, 95% can be synthesized using a variety of methods, including the Grignard reaction, the Wittig reaction, and the Friedel-Crafts alkylation reaction. The Grignard reaction involves the formation of a Grignard reagent from an alkyl halide, which is then reacted with a carbonyl compound to form the desired product. The Wittig reaction involves the formation of a Wittig reagent from a phosphonium salt, which is then reacted with an aldehyde or ketone to form the desired product. The Friedel-Crafts alkylation reaction involves the formation of an alkyl halide from an alkene, which is then reacted with an aromatic ring to form the desired product.
Eigenschaften
IUPAC Name |
2-chloro-4-(2,5-dimethoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO4/c1-19-10-4-6-14(20-2)12(8-10)9-3-5-11(15(17)18)13(16)7-9/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCTCUPWACRTATG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40690828 |
Source


|
| Record name | 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261925-56-7 |
Source


|
| Record name | 3-Chloro-2',5'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40690828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














